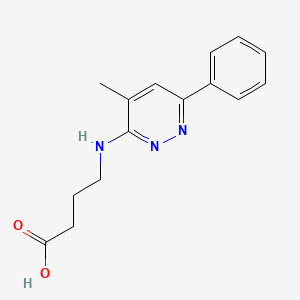

4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid

Description

4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid is a heterocyclic carboxylic acid derivative featuring a pyridazine core substituted with methyl and phenyl groups at positions 4 and 6, respectively.

Properties

CAS No. |

94477-20-0 |

|---|---|

Molecular Formula |

C15H17N3O2 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

4-[(4-methyl-6-phenylpyridazin-3-yl)amino]butanoic acid |

InChI |

InChI=1S/C15H17N3O2/c1-11-10-13(12-6-3-2-4-7-12)17-18-15(11)16-9-5-8-14(19)20/h2-4,6-7,10H,5,8-9H2,1H3,(H,16,18)(H,19,20) |

InChI Key |

ABRVEWRGYHIKGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN=C1NCCCC(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid typically involves the formation of the pyridazine ring followed by the introduction of the butanoic acid moiety. One common synthetic route includes the reaction of 4-methyl-6-phenyl-3-pyridazinone with an appropriate amine to form the desired amino derivative. . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The pyridazine ring is reactive towards nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biology: The compound has shown promise in biological studies due to its ability to interact with specific biological targets, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Structural Features

Functional and Pharmacological Insights

Bioavailability and Metabolism: The ethyl benzoate esters in (e.g., I-6230) are likely prodrugs, requiring hydrolysis to active carboxylic acids in vivo. The nitro group in CAS 5118-16-1 () may confer redox activity or toxicity risks, absent in the main compound’s structure .

Electronic and Steric Effects :

- The phenyl and methyl groups on the pyridazine ring in the main compound enhance hydrophobicity compared to the methylpyridine carbonyl group in ’s derivative, which may reduce solubility but improve target binding in lipophilic environments .

Synthetic Accessibility: Compounds with ester termini (e.g., I-6230) are synthetically simpler due to stable ester linkages, whereas the main compound’s amino-butyl-carboxylic acid chain requires precise coupling to avoid side reactions .

Research Findings and Hypotheses

- Compound (CAS 5118-16-1): The dual butanoic acid chains and nitro group suggest applications in chelation or nitroreductase-activated prodrug systems, diverging from the main compound’s likely mechanism .

Biological Activity

4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid, also known by its CAS number 94477-20-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2. The structure features a pyridazine ring which contributes to its biological properties.

Research indicates that this compound may interact with various biological pathways, particularly those involved in cancer cell proliferation and metabolism. Notably, it has been identified as an inhibitor of ASCT2 (SLC1A5), a transporter implicated in glutamine metabolism in cancer cells. This inhibition can lead to reduced glutamine accumulation, which is crucial for tumor growth and survival .

Anticancer Properties

- Inhibition of Tumor Growth : Studies have shown that compounds structurally related to this compound can inhibit the growth of cancer cells resistant to certain dietary carcinogens . This suggests a potential application in cancer prevention and treatment.

- Glutamine Transport Inhibition : The ability to inhibit ASCT2-mediated glutamine transport has been highlighted as a significant mechanism through which this compound may exert its anticancer effects .

Other Biological Activities

While the primary focus has been on its anticancer properties, the compound's interactions with other biological systems warrant further investigation. Its potential effects on metabolic pathways could position it as a versatile agent in therapeutic applications.

Study 1: Glutamine Transport Inhibition

A focused library study identified several compounds that inhibit ASCT2-mediated glutamine accumulation, with some derivatives showing improved potency compared to existing inhibitors. This study underscores the relevance of this compound as a lead compound for developing new anticancer therapies .

Study 2: Resistance Mechanisms in Cancer Cells

Research into the mechanisms by which certain cancer cells develop resistance to dietary carcinogens revealed that compounds like this compound can selectively target resistant cell lines, presenting a novel strategy for overcoming resistance in cancer treatment .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.